

A Comparative Guide to the UPLC Analysis of Lansoprazole and its Thiadiazine Impurity

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Compound of Interest					
Compound Name:	Lansoprazole thiadiazine impurity				
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In the landscape of pharmaceutical quality control, the accurate and precise quantification of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Lansoprazole and its thiadiazine impurity against alternative analytical techniques. The presented data underscores the superior performance of UPLC in terms of speed, sensitivity, and resolution.

Quantitative Performance Data

The following table summarizes the accuracy and precision of a validated UPLC method for the determination of Lansoprazole and its impurities. The data demonstrates the method's reliability and suitability for routine quality control testing.



Analyte	Spiked Concentration (µg/mL)	Recovered Concentration (µg/mL)	% Recovery	% RSD (Precision)
Lansoprazole	400	-	97.8 - 102.6%	0.6%
Impurity 1	1.2	-	93.5 - 106.5%	< 2%
Impurity 2	1.2	-	93.5 - 106.5%	< 2%
Impurity 3	1.2	-	93.5 - 106.5%	< 2%
Thiadiazine Impurity	Data not specified in the study, but the method is validated for all known impurities.			
Impurity 4	1.2	-	93.5 - 106.5%	< 2%

Data sourced from a validated stability-indicating UPLC method.[1] The precision of the related substances was determined by analyzing six individual preparations of Lansoprazole samples spiked with 0.30% of its four known impurities.[1]

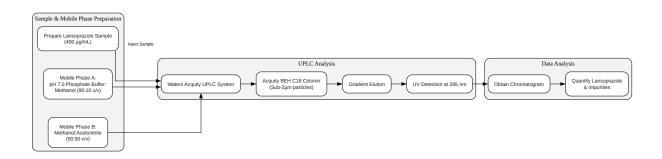
Comparison with Alternative Methods

While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for pharmaceutical analysis, UPLC technology offers significant advantages.[1] UPLC utilizes sub-2µm particle columns, which allows for higher separation efficiency, faster run times, and reduced solvent consumption compared to conventional HPLC methods.[1] For Lansoprazole and its impurities, several HPLC methods have been reported.[2][3][4][5] However, the validated UPLC method discussed here provides a total run time of 11.0 minutes, within which all impurities are well-separated, showcasing its efficiency.[1]

Experimental Workflow

The following diagram illustrates the key steps in the UPLC analysis of Lansoprazole and its impurities.





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Caption: UPLC workflow for Lansoprazole impurity analysis.

Detailed Experimental Protocol: UPLC Method for Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[1][6][7]

- 1. Instrumentation:
- Waters Acquity UPLC system equipped with a photodiode array detector.[1]
- 2. Chromatographic Conditions:
- Column: Waters Acquity BEH C18, sub-2µm particle size.[1]



- Mobile Phase A: A mixture of pH 7.0 phosphate buffer and methanol in a 90:10 (v/v) ratio.[1]
 [6][7]
- Mobile Phase B: A mixture of methanol and acetonitrile in a 50:50 (v/v) ratio.[1][6][7]
- Gradient Program: A gradient program is utilized.[1][6][7]
- Flow Rate: Not explicitly stated in the abstract, but is a key parameter in UPLC methods.
- Detection Wavelength: 285 nm.[1][6]
- Injection Volume: Not explicitly stated in the abstract.
- 3. Sample Preparation:
- Lansoprazole Test Solution: A concentration of 400 μg/mL of Lansoprazole is prepared.[1]
- Impurity Spiked Solution: A solution of Lansoprazole (400 μg/mL) is spiked with 1.2 μg/mL of each known impurity.[1]
- 4. Method Validation Parameters (as per ICH Guidelines): The method was validated for the following parameters:[1][6]
- Specificity: The method is able to resolve the main peak from all degradation products and impurities.[1]
- Linearity: The correlation coefficient for Lansoprazole and its related substances was >0.998. [1]
- Accuracy: The recovery for Lansoprazole was between 97.8% and 102.6%, and for its impurities, it ranged from 93.5% to 106.5%.[1]
- Precision: The %RSD for the peak area of each impurity was within 2%. The %RSD for Lansoprazole assay was 0.6% for method precision and 0.8% for intermediate precision.[1]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These were established but specific values are not provided in the abstract.



Robustness and Ruggedness: The method was found to be robust and rugged.[1]

This UPLC method provides a rapid, specific, precise, and accurate tool for the quality control of Lansoprazole, ensuring the detection and quantification of the thiadiazine and other impurities. The significant reduction in analysis time and superior separation performance make it a highly effective alternative to traditional HPLC methods.[1]

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